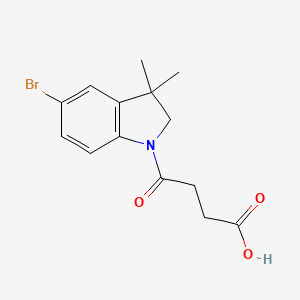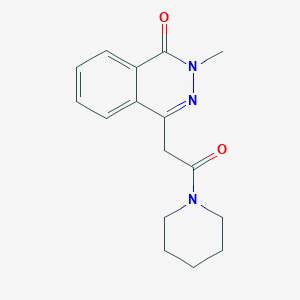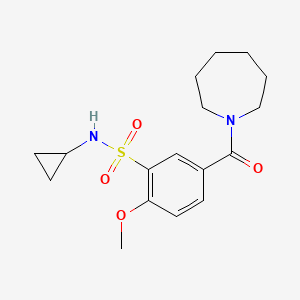
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as MRS1477, is a potent and selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of purinergic receptor found in the central nervous system and immune system. MRS1477 has been shown to have potential therapeutic applications in various diseases, including inflammatory and autoimmune disorders, cancer, and neurological disorders.
Mecanismo De Acción
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide acts as a competitive antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by the binding of extracellular nucleotides. The P2Y6 receptor is involved in the regulation of immune responses and inflammation. This compound inhibits the activation of the P2Y6 receptor by binding to the receptor and preventing the binding of extracellular nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has several advantages for lab experiments. It is a potent and selective antagonist of the P2Y6 receptor, which allows for specific targeting of the receptor. This compound has also been shown to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of this compound is that it is not currently approved for clinical use, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide. One potential direction is the development of this compound analogs with improved potency and selectivity for the P2Y6 receptor. Another potential direction is the investigation of the role of the P2Y6 receptor in various diseases and the potential therapeutic applications of this compound in these diseases. Additionally, the development of novel drug delivery systems for this compound may improve its bioavailability and efficacy in clinical applications.
Métodos De Síntesis
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of thiourea, methyl iodide, and piperidine as starting materials. The reaction proceeds through a series of intermediate steps, including the formation of a thiadiazole ring and the addition of a piperidine group.
Aplicaciones Científicas De Investigación
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that this compound can inhibit the activation of P2Y6 receptors, which are involved in the regulation of immune responses and inflammation. This compound has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to have potential applications in cancer therapy, as P2Y6 receptors are overexpressed in various types of cancer.
Propiedades
IUPAC Name |
2-methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c1-12-8-9-13(16(12,14)15)7-4-10-2-5-11-6-3-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDIBUORKHUOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)

![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)